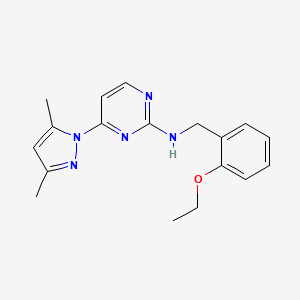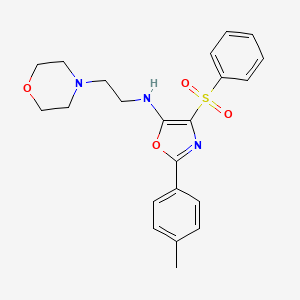
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine exerts its anti-tumor effects by targeting the microtubule network in cancer cells. It binds to the colchicine site of tubulin, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. The disruption of microtubule dynamics also inhibits cancer cell migration and invasion, which contributes to the inhibition of cancer growth and metastasis.
Biochemical and Physiological Effects:
This compound has been found to induce G2/M cell cycle arrest in cancer cells, leading to their apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells, which contributes to its anti-tumor effects. Additionally, this compound has been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine is its potent anti-tumor activity against various cancer cell lines. It has also been found to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine. One direction is to investigate its potential as a combination therapy with other anti-cancer drugs. Another direction is to optimize its synthesis method to improve its solubility and bioavailability. Additionally, further studies are needed to investigate its mechanism of action and potential side effects in vivo. Overall, this compound shows great potential as a novel anti-cancer agent, and further research is warranted to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine involves a multi-step process that includes the reaction of p-tolyl isocyanate with morpholine to form N-(2-morpholinoethyl)-p-tolylcarbamate, which is then reacted with sulfonyl chloride to obtain N-(2-morpholinoethyl)-4-(phenylsulfonyl)-p-tolylcarbamate. This compound is then subjected to a cyclization reaction with 2-bromo-5-fluoro-4-iodophenol to form this compound.
Scientific Research Applications
N-(2-morpholinoethyl)-4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-amine has been found to exhibit potent anti-tumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been found to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for cancer therapy.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-17-7-9-18(10-8-17)20-24-22(30(26,27)19-5-3-2-4-6-19)21(29-20)23-11-12-25-13-15-28-16-14-25/h2-10,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJSIHHLMLXWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NCCN3CCOCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2689932.png)
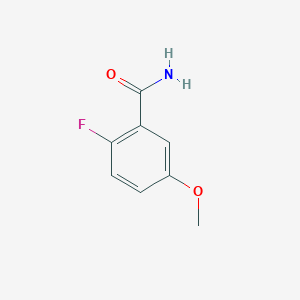
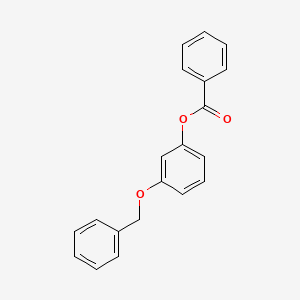


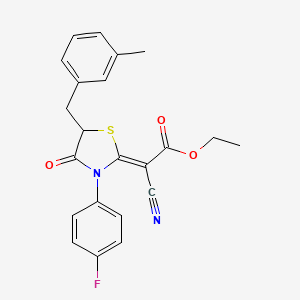
![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2689945.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2689946.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(propan-2-yloxy)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2689947.png)
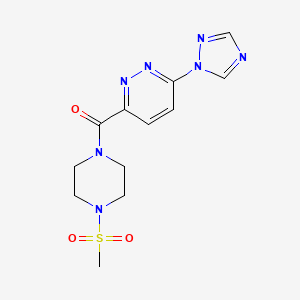
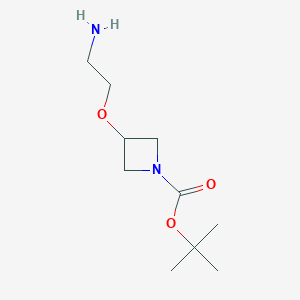
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2689953.png)
![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2689954.png)
